PSN 375963

Beschreibung

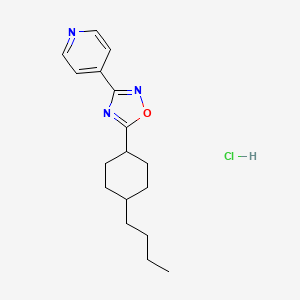

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h9-13,15H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVLEYPTWABFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028459 | |

| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388575-52-8 | |

| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388575-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSN-375,963 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9M28M425E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: The Mechanism of Action of PSN-375963 in Pancreatic β-Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

PSN-375963 is a synthetic small-molecule agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] Activation of GPR119 in β-cells enhances glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, a mechanism that mimics the physiological effects of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][2] This document provides an in-depth technical overview of the molecular mechanisms through which PSN-375963 exerts its effects on pancreatic β-cells, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Introduction: GPR119 as a Therapeutic Target

Pancreatic β-cell dysfunction is a central element in the pathophysiology of type 2 diabetes.[2][3] A key therapeutic strategy involves augmenting the β-cell's ability to secrete insulin in response to elevated blood glucose. GPR119, a Gαs-coupled receptor, has emerged as a significant target because its activation leads to the potentiation of insulin release specifically under hyperglycemic conditions, thereby minimizing the risk of hypoglycemia.[4][5] Endogenous ligands for GPR119 include oleoylethanolamide (OEA) and other lipid messengers.[6] Synthetic agonists, such as PSN-375963, have been developed to harness this pathway for therapeutic benefit.[6]

Core Mechanism of Action of PSN-375963

The primary mechanism of PSN-375963 involves binding to and activating GPR119 receptors on the surface of pancreatic β-cells. This initiates a canonical Gαs signaling cascade that amplifies the primary glucose-sensing pathway of the β-cell.

Gαs Signaling Pathway

-

Receptor Activation: PSN-375963 binds to the GPR119 receptor.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]

-

Downstream Effector Activation: Elevated intracellular cAMP levels activate two main downstream effector proteins: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC2).[7][8]

This signaling cascade does not initiate insulin secretion on its own but rather potentiates the effects of glucose.

Glucose-Dependent Insulin Secretion (GSIS)

The action of PSN-375963 is strictly glucose-dependent.[4] In the β-cell, glucose metabolism increases the intracellular ATP/ADP ratio.[9][10] This closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of Ca2+ is the primary trigger for the exocytosis of insulin-containing granules.[7][11] The GPR119-cAMP pathway enhances this process, making the β-cell more efficient at releasing insulin in response to a given glucose stimulus.

Signaling Pathway Visualization

The following diagram illustrates the GPR119 signaling cascade initiated by PSN-375963 and its interplay with the glucose-sensing pathway in a pancreatic β-cell.

References

- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physiology of pancreatic β-cells: Ion channels and molecular mechanisms implicated in stimulus-secretion coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR119 Signaling Pathways Activated by the Synthetic Agonist PSN-375963: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathways activated by PSN-375963, a synthetic agonist of the G-protein coupled receptor 119 (GPR119). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis and energy balance.[1] This document summarizes the current understanding of PSN-375963's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), typically leads to the stimulation of a Gs-protein pathway, resulting in increased intracellular cyclic AMP (cAMP) levels.[1][3][4] This, in turn, promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2][4][5] However, research reveals that the synthetic agonist PSN-375963 elicits complex and cell-type-dependent signaling responses that diverge from those of endogenous agonists.[6][7]

Core Signaling Pathways of GPR119

Activation of GPR119 is known to initiate downstream signaling cascades that are crucial for metabolic regulation. The canonical pathway involves Gαs protein coupling, leading to the activation of adenylyl cyclase and subsequent cAMP production.[5] This increase in cAMP can then activate Protein Kinase A (PKA), which plays a role in enhancing insulin secretion.[5] Additionally, GPR119 signaling can involve ATP-sensitive K+ (KATP) channels and voltage-dependent calcium channels (VDCC), particularly in the context of insulin secretion.[6][7]

Divergent Signaling of PSN-375963

Studies utilizing the MIN6c4 insulinoma cell line and GPR119-transfected HEK293 cells have been pivotal in elucidating the signaling properties of PSN-375963.[4][6] While PSN-375963 acts as a GPR119 agonist, its effects on downstream signaling molecules differ significantly from those of the endogenous agonist OEA.[7]

In GPR119-transfected HEK293 cells, which are engineered to express the receptor, PSN-375963 demonstrates the expected agonistic activity by increasing intracellular cAMP levels.[4] This confirms its ability to bind to and activate the GPR119 receptor, leading to Gs pathway stimulation.

However, in MIN6c4 insulinoma cells, which endogenously express GPR119, PSN-375963 exhibits a paradoxical effect. Instead of increasing cAMP, it inhibits its production.[4] This suggests that in this specific cell line, PSN-375963 may activate GPR119-independent pathways or that GPR119 may couple to inhibitory G-proteins (Gi) in addition to Gs.[4] This Gi-coupling would lead to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Furthermore, at higher concentrations (10 μM), PSN-375963 was observed to increase intracellular calcium concentrations ([Ca2+]i) in MIN6c4 cells, particularly in low glucose conditions.[4] Despite this, it did not significantly stimulate insulin secretion, except at this high concentration in low glucose.[4]

The following diagrams illustrate the canonical GPR119 signaling pathway and the proposed divergent signaling of PSN-375963 in different cellular contexts.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on PSN-375963's effects on intracellular signaling and cellular responses.

Table 1: Effect of PSN-375963 on Intracellular cAMP Levels

| Cell Line | Agonist | Concentration | Effect on cAMP |

| GPR119-transfected HEK293 | PSN-375963 | Not specified | Increase |

| MIN6c4 insulinoma | PSN-375963 | 10 µM | Significant Inhibition |

Data derived from studies by Ning et al. (2008).[4]

Table 2: Effect of PSN-375963 on Insulin Secretion and Intracellular Calcium in MIN6c4 Cells

| Condition | Agonist | Concentration | Effect on Insulin Secretion | Effect on [Ca2+]i |

| 2.8 mM Glucose | PSN-375963 | 10 µM | Increase | Increase |

| 16 mM Glucose | PSN-375963 | Up to 10 µM | No significant effect | Minimal to no effect |

Data derived from studies by Ning et al. (2008).[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning PSN-375963.

1. Intracellular cAMP Accumulation Assay

-

Cell Culture: GPR119-transfected HEK293 cells or MIN6c4 cells are seeded in 96-well plates and cultured to confluency.

-

Assay Protocol:

-

Cells are washed with a serum-free medium and then pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

-

Cells are then stimulated with various concentrations of PSN-375963 or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

The reaction is stopped by lysing the cells.

-

Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, typically based on competitive enzyme immunoassay or fluorescence resonance energy transfer (FRET).

-

Data is normalized to the protein concentration in each well.

-

2. GLP-1 Secretion Assay

-

Cell Culture: Human NCI-H716 or murine GLUTag enteroendocrine L-cells are cultured in appropriate media.

-

Assay Protocol:

-

Cells are seeded in 24-well plates and grown to a suitable confluency.

-

The cells are washed and then incubated in a basal salt solution (e.g., KRB buffer) for a pre-stimulation period.

-

The basal solution is replaced with a stimulation solution containing PSN-375963 at various concentrations or a vehicle control.

-

Cells are incubated for a defined period (e.g., 2 hours) at 37°C.

-

The supernatant is collected, and protease inhibitors are added to prevent GLP-1 degradation.

-

The concentration of secreted GLP-1 in the supernatant is measured using a specific GLP-1 ELISA kit.

-

3. Intracellular Calcium ([Ca2+]i) Measurement

-

Cell Preparation: MIN6c4 cells are seeded on glass coverslips.

-

Assay Protocol:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

-

After loading, cells are washed to remove excess dye and then mounted on a perfusion chamber on the stage of a fluorescence microscope.

-

Cells are continuously perfused with a buffer containing either low (2.8 mM) or high (16 mM) glucose.

-

PSN-375963 is added to the perfusion buffer at the desired concentration.

-

Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths.

-

Conclusion

The synthetic GPR119 agonist PSN-375963 exhibits complex and cell-type specific signaling properties. While it confirms Gs-coupled signaling in a recombinant cell line, its actions in an insulinoma cell line suggest the involvement of GPR119-independent pathways or coupling to inhibitory G-proteins. These findings underscore the importance of characterizing the signaling of synthetic ligands in multiple, physiologically relevant cell systems to fully understand their therapeutic potential and potential off-target effects. The divergent effects of PSN-375963 on cAMP and insulin secretion compared to endogenous agonists highlight the nuanced pharmacology of GPR119 and provide valuable insights for the development of future GPR119-targeted therapeutics.

References

- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 2. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PSN-375963 in Incretin Hormone Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSN-375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders. Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, leads to the release of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion. This technical guide provides an in-depth overview of PSN-375963, its mechanism of action in stimulating incretin hormone release, and the experimental methodologies used to characterize its activity.

Introduction to PSN-375963 and the Incretin Effect

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin response compared to an intravenous glucose infusion resulting in the same blood glucose concentration. This effect is mediated by the gut-derived hormones GLP-1 and GIP. In individuals with type 2 diabetes, the incretin effect is diminished, highlighting the therapeutic potential of agents that can enhance incretin secretion.

PSN-375963 is a small molecule agonist designed to activate GPR119. By targeting this receptor on enteroendocrine cells, PSN-375963 stimulates the release of GLP-1 and GIP, thereby augmenting the body's natural glucose-lowering mechanisms in a glucose-dependent manner. This offers a potential therapeutic advantage by reducing the risk of hypoglycemia.

Quantitative Data on PSN-375963 Activity

The potency and efficacy of PSN-375963 have been evaluated in various in vitro assays. The following tables summarize the key quantitative data available for PSN-375963 and related GPR119 agonists.

Table 1: In Vitro Potency of PSN-375963

| Assay Type | Target | Species | EC50 | Reference |

| cAMP Accumulation | GPR119 | Human | 8.4 µM | [1] |

| cAMP Accumulation | GPR119 | Mouse | 7.9 µM | [1] |

Table 2: In Vitro Efficacy of a closely related GPR119 Agonist ("PSN-GPR119") on Incretin Release

| Assay Type | Cell Line | Hormone Released | EC50 | Reference |

| Hormone Secretion | GLUTag (murine L-cell model) | GLP-1 | 75 nM | [1] |

Mechanism of Action: The GPR119 Signaling Pathway

Activation of GPR119 by PSN-375963 in enteroendocrine L-cells initiates a well-defined signaling cascade, leading to the exocytosis of GLP-1-containing granules. The primary pathway involves the canonical Gαs-cAMP signaling axis.

Upon binding of PSN-375963, GPR119 undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαs subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that facilitate the fusion of GLP-1-containing vesicles with the plasma membrane, resulting in hormone secretion. Some evidence also suggests a role for cAMP in modulating intracellular calcium levels, which can further contribute to the secretory process.

Experimental Protocols

In Vitro GLP-1 Secretion Assay

This protocol outlines a general procedure for measuring GLP-1 release from an enteroendocrine cell line (e.g., GLUTag or STC-1) in response to PSN-375963.

Materials:

-

GLUTag or STC-1 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

PSN-375963 stock solution (in DMSO)

-

Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

DPP-4 inhibitor

-

GLP-1 ELISA kit

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

-

Bradford or BCA protein assay kit

Procedure:

-

Cell Culture: Seed GLUTag or STC-1 cells in multi-well plates and culture until they reach approximately 80-90% confluency.

-

Starvation: Prior to the experiment, wash the cells with a serum-free medium or buffer and incubate for a defined period (e.g., 1-2 hours) to establish a basal secretion level.

-

Stimulation: Prepare a dilution series of PSN-375963 in the secretion buffer. Aspirate the starvation medium and add the PSN-375963 solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., forskolin).

-

Incubation: Incubate the cells with the test compounds for a specified time (e.g., 2 hours) at 37°C.

-

Sample Collection: Carefully collect the supernatant from each well. To prevent degradation of secreted GLP-1, add a DPP-4 inhibitor to the collected samples.

-

GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Normalization: After collecting the supernatant, lyse the cells in the wells and determine the total protein content using a Bradford or BCA assay. Normalize the measured GLP-1 concentrations to the total protein content in each well to account for variations in cell number.

-

Data Analysis: Plot the normalized GLP-1 concentration against the log of the PSN-375963 concentration to generate a dose-response curve and calculate the EC50 value.

References

A Technical Guide to the Comparative Potency and Signaling of PSN-375963 at Human and Mouse GPR119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119) agonist, PSN-375963, with a focus on its comparative pharmacology at human and mouse orthologs of the receptor. This document details the potency of PSN-375963, the experimental methodologies used for its characterization, and the known signaling pathways activated upon GPR119 engagement.

Quantitative Analysis of PSN-375963 Potency

PSN-375963 is a synthetic agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. Its activation is a key therapeutic strategy for type 2 diabetes due to its dual mechanism of stimulating glucose-dependent insulin (B600854) secretion and promoting the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).

The potency of PSN-375963 has been evaluated at both human and mouse GPR119, with reported half-maximal effective concentrations (EC50) in the micromolar range. The compound exhibits similar potency at both species' receptors, a crucial aspect for the translation of preclinical findings.

| Compound | Receptor Ortholog | EC50 (µM) |

| PSN-375963 | Human GPR119 | 8.4[1][2] |

| PSN-375963 | Mouse GPR119 | 7.9[1][2] |

GPR119 Signaling Pathways

Activation of GPR119 by agonists such as PSN-375963 primarily initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key effector that promotes the exocytosis of insulin-containing granules from pancreatic β-cells and GLP-1 from enteroendocrine L-cells.

While the Gαs-cAMP pathway is the canonical signaling route for GPR119, evidence suggests the involvement of other signaling mechanisms. Some studies indicate that GPR119 activation can also lead to increases in intracellular calcium ([Ca2+]i), particularly in enteroendocrine cells, which contributes to GLP-1 secretion.[3] Furthermore, the signaling profile of synthetic agonists like PSN-375963 may diverge from that of endogenous ligands, potentially involving GPR119-independent pathways or biased agonism, where specific downstream signaling arms are preferentially activated.[3]

GPR119 Signaling Pathway Diagram

Caption: GPR119 signaling cascade initiated by PSN-375963.

Experimental Protocols

The characterization of PSN-375963 and its effects on GPR119 signaling rely on a suite of in vitro cellular assays. Below are detailed methodologies for two key experiments.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly employed detection method.

Objective: To determine the EC50 of PSN-375963 by measuring cAMP production in cells expressing GPR119.

Materials:

-

HEK293 cells stably expressing human or mouse GPR119.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., PBS with 1 mM IBMX).

-

PSN-375963.

-

Forskolin (positive control).

-

DMSO (vehicle control).

-

cAMP HTRF assay kit (e.g., from Cisbio).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Protocol:

-

Cell Culture: Culture HEK293 cells expressing the GPR119 ortholog of interest in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a density of approximately 1,500-2,000 cells per well.

-

Compound Preparation: Prepare serial dilutions of PSN-375963 in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

-

Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature.

-

Cell Lysis and cAMP Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) to the wells according to the manufacturer's protocol to lyse the cells and initiate the detection reaction.

-

Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), read the plate on an HTRF-compatible microplate reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the PSN-375963 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay Workflow Diagram

Caption: Experimental workflow for the cAMP accumulation assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Objective: To assess the functional activity of PSN-375963 on insulin secretion from an insulin-secreting cell line.

Materials:

-

MIN6 or HIT-T15 insulin-secreting cells.

-

Cell culture medium.

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.

-

Glucose solutions (for low and high glucose conditions, e.g., 2.8 mM and 16.7 mM).

-

PSN-375963.

-

Vehicle control (DMSO).

-

96-well plates.

-

Insulin ELISA kit.

Protocol:

-

Cell Seeding: Seed MIN6 cells into a 96-well plate and culture for 2 days.

-

Cell Washing and Pre-incubation: Aspirate the culture medium and wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 30-60 minutes at 37°C.[1]

-

Compound Preparation: Prepare solutions of PSN-375963 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.7 mM) glucose. Include vehicle controls for both glucose conditions.

-

Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.[1]

-

Supernatant Collection: After incubation, carefully collect the supernatants from each well. It is advisable to centrifuge the plate at a low speed to pellet any detached cells before transferring the supernatant.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the measured insulin concentration against the PSN-375963 concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.

GSIS Assay Workflow Diagram

Caption: Experimental workflow for the GSIS assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous ligands of GPR119 versus synthetic agonists like PSN-375963

An In-depth Technical Guide to Endogenous Ligands of GPR119 Versus Synthetic Agonists like PSN-375963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison between the endogenous ligands of the G protein-coupled receptor 119 (GPR119) and the synthetic agonist PSN-375963. GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in glucose homeostasis.[1][2] This document delves into the quantitative data, signaling pathways, and experimental protocols relevant to the study of these compounds, offering a core resource for professionals in the field.

Introduction to GPR119 and its Ligands

G protein-coupled receptor 119 (GPR119) is a class A (rhodopsin-type) GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[3][4] Its activation presents a dual mechanism for improving glycemic control: the direct, glucose-dependent stimulation of insulin (B600854) secretion from β-cells and the indirect stimulation of insulin release via the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut.[1][2][5]

The de-orphanization of GPR119 has revealed several endogenous lipid-based ligands and has spurred the development of numerous synthetic agonists. Understanding the nuances between these two classes of activators is critical for the development of effective GPR119-targeted therapeutics.

Endogenous Ligands

Several lipid derivatives have been identified as endogenous agonists for GPR119. The most well-characterized include:

-

Oleoylethanolamide (OEA): A fatty acid amide that has been shown to reduce food intake and body weight gain in rodents.[4] It is considered one of the most active endogenous ligands for GPR119 and signals in a manner similar to GLP-1 with respect to insulin secretion.[4][6][7]

-

Lysophosphatidylcholine (LPC): Specifically, forms like 1-oleoyl-lysophosphatidylcholine are recognized as endogenous ligands.[6][7][8] Recent structural studies have revealed that LPC can be found pre-bound in the GPR119 receptor, potentially contributing to its constitutive activity.[8][9]

-

Other Potential Endogenous Ligands: These include 2-oleoylglycerol (2-OG), N-oleoyldopamine, and 5-hydroxy-eicosapentaenoic acid (5-HEPE).[3][4][9][10][11]

Synthetic Agonist: PSN-375963

PSN-375963 is a representative small-molecule synthetic agonist of GPR119.[6][7] It has been characterized as a potent activator of both human and mouse GPR119 and has been used as a pharmacological tool to study the receptor's function.[12][13] However, studies suggest that its signaling profile and effects on insulin secretion may differ from those of endogenous ligands like OEA.[6][7][14]

Data Presentation: Quantitative Comparison of Ligands

The following tables summarize the quantitative data for endogenous ligands and PSN-375963, focusing on their potency in activating GPR119.

| Table 1: Potency (EC50) of PSN-375963 at GPR119 | |

| Receptor Species | EC50 (µM) |

| Human GPR119 | 8.4[3][10][12][13] |

| Mouse GPR119 | 7.9[3][10][12][13] |

| Table 2: Potency (EC50) of Endogenous Ligands at GPR119 | |

| Ligand | EC50 (µM) |

| 2-Oleoylglycerol (2-OG) | 2.5 (for human GPR119)[3][10] |

| Oleoylethanolamide (OEA) | Similar potency to PSN-375963[3][12][13] |

Note: Direct, side-by-side comparative EC50 values for all endogenous ligands under identical assay conditions are not consistently available in the literature. Potency can vary based on the cell line and assay methodology used.

GPR119 Signaling Pathways

Activation of GPR119 by both endogenous and synthetic agonists primarily initiates signaling through the Gαs protein pathway.[4][15] However, some evidence suggests potential coupling to other G proteins and divergent effects between ligand types.[6][7][9]

The Canonical Gαs-cAMP Pathway

The primary signaling cascade for GPR119 is as follows:

-

Ligand Binding: An agonist binds to the GPR119 receptor.

-

Gαs Activation: The receptor undergoes a conformational change, activating the associated Gαs protein.

-

Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates adenylyl cyclase.[1]

-

cAMP Production: AC converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[4]

-

Downstream Effects: Increased intracellular cAMP leads to the activation of Protein Kinase A (PKA). In pancreatic β-cells, this potentiates glucose-stimulated insulin secretion.[1][4] In intestinal L-cells, this triggers the secretion of GLP-1.[4][16][17]

Divergent Signaling: Endogenous vs. Synthetic Agonists

Experimental Protocols & Methodologies

Characterizing the activity of GPR119 ligands involves a standard set of in vitro and in vivo assays.

In Vitro Assay: cAMP Accumulation

This assay directly measures the functional consequence of Gαs activation by quantifying the increase in intracellular cAMP levels following agonist stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at the GPR119 receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing human GPR119 are commonly used.[1] Alternatively, insulinoma cell lines with endogenous expression like HIT-T15 can be utilized.[4][18]

-

Test Compounds: Endogenous ligands (OEA, LPC) and synthetic agonists (PSN-375963).

-

Assay Buffer: Typically a HBSS-based buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), are widely used.[4][19]

Protocol:

-

Cell Plating: Seed the GPR119-expressing cells into 96- or 384-well plates and culture overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., PSN-375963) in assay buffer.

-

Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure cAMP concentration according to the detection kit manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

In Vitro Assay: Glucose-Stimulated Insulin Secretion (GSIS)

This assay assesses the ability of a GPR119 agonist to potentiate insulin release from pancreatic β-cells in a glucose-dependent manner.

Objective: To measure the effect of a test compound on insulin secretion under low and high glucose conditions.

Materials:

-

Cell Line/Islets: Insulin-secreting cell lines (e.g., MIN6, HIT-T15) or isolated primary mouse/rat pancreatic islets.[1][6]

-

Buffers: Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

-

Test Compounds: GPR119 agonists.

-

Insulin Detection Kit: Insulin ELISA kit.[1]

Protocol:

-

Cell Plating: Plate cells or islets and allow them to equilibrate.

-

Pre-incubation (Starvation): Wash the cells and pre-incubate them in low-glucose KRB buffer for 1-2 hours to establish a basal state.

-

Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing either low or high glucose, with or without the test compound (PSN-375963 or endogenous ligand).

-

Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Supernatant Collection: Collect the supernatant, which contains the secreted insulin.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit.

-

Data Analysis: Compare the amount of insulin secreted in the presence of the agonist to the vehicle control under both low and high glucose conditions.

In Vivo Methodologies

To assess the therapeutic potential of GPR119 agonists, in vivo studies are essential. A common experiment is the Oral Glucose Tolerance Test (OGTT) in mice.[18]

Brief Protocol:

-

Animals (e.g., C57BL/6J or diabetic db/db mice) are fasted overnight.[18]

-

The test compound (e.g., PSN-375963) or vehicle is administered orally.

-

After a set time (e.g., 30-60 minutes), a glucose bolus is administered orally.

-

Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose and plasma insulin/GLP-1 levels.

-

The data are used to assess the compound's ability to improve glucose disposal and enhance insulin/GLP-1 secretion in response to a glucose challenge.

Further in vivo work can include pharmacokinetic studies to determine drug exposure and biodistribution studies, potentially using advanced techniques like PET imaging with a radiolabeled ligand to visualize receptor occupancy in target tissues like the pancreas.[20][21]

Logical Comparison: Endogenous vs. Synthetic Agonists

The key distinctions and similarities between endogenous GPR119 ligands and the synthetic agonist PSN-375963 are summarized below.

Conclusion

Both endogenous ligands and synthetic agonists like PSN-375963 effectively activate the GPR119 receptor, leading to the stimulation of the Gαs-cAMP pathway and subsequent insulin and incretin secretion. However, crucial differences exist. Endogenous ligands like OEA appear to engage a more complex signaling profile that includes calcium mobilization, which is not consistently replicated by synthetic agonists.[6][7] Furthermore, the discovery that LPC may be constitutively bound to GPR119 adds another layer of complexity to the receptor's pharmacology.[9] These distinctions are vital for drug development professionals, as they highlight the importance of comprehensive profiling to ensure that synthetic agonists fully recapitulate the desired therapeutic effects of endogenous receptor activation without engaging off-target or undesired signaling pathways.[6][7][22] Future research should focus on developing biased agonists that can selectively activate the most therapeutically relevant downstream signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. guidetopharmacology.org [guidetopharmacology.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 21. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The GPR119 Agonist PSN-375963: A Technical Overview of its Influence on cAMP and Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN-375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). The downstream signaling pathways initiated by GPR119 activation, primarily involving cyclic adenosine (B11128) monophosphate (cAMP) and potentially modulating intracellular calcium ([Ca²⁺]i), are critical to its physiological effects. This technical guide provides an in-depth analysis of the effects of PSN-375963 on these two key second messengers, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms.

Data Presentation: Quantitative Effects of PSN-375963 on cAMP Production

PSN-375963 has been characterized as a potent GPR119 agonist that robustly stimulates the production of intracellular cAMP. The following table summarizes the key quantitative metrics for this activity.

| Compound | Receptor | Cell Line | Assay Type | Parameter | Value | Reference |

| PSN-375963 | Human GPR119 | Recombinant | cAMP Accumulation | EC₅₀ | 8.4 µM | [1] |

| PSN-375963 | Mouse GPR119 | Recombinant | cAMP Accumulation | EC₅₀ | 7.9 µM | [1] |

Signaling Pathways

The primary signaling pathway activated by PSN-375963 upon binding to GPR119 is the Gαs-adenylyl cyclase-cAMP cascade.

Effect on Intracellular Calcium Levels

The effect of PSN-375963 on intracellular calcium ([Ca²⁺]i) is more complex and appears to be context-dependent. Studies comparing the effects of PSN-375963 to the endogenous GPR119 agonist oleoylethanolamide (OEA) in MIN6c4 insulinoma cells have revealed divergent effects on [Ca²⁺]i.[1] While OEA potentiates glucose-stimulated increases in intracellular calcium, the synthetic agonist PSN-375963 exhibits a different profile.[1] This suggests that while the primary signaling output of GPR119 is through cAMP, the modulation of calcium signaling by GPR119 agonists may be influenced by factors such as ligand bias, cell type, and the presence of other stimuli. It is hypothesized that in some cellular contexts, the elevation of cAMP can indirectly influence calcium channels and pumps, leading to changes in [Ca²⁺]i.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of PSN-375963's effects on cAMP and intracellular calcium.

cAMP Accumulation Assay

This protocol outlines a typical competitive immunoassay for the quantitative determination of cAMP in cell lysates.

Materials:

-

Cells expressing the target GPR119 receptor (e.g., HEK293 or CHO cells)

-

96-well cell culture plates

-

Assay buffer (e.g., HBSS)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

PSN-375963

-

cAMP standard

-

Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen assay technology

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and culture overnight.

-

Cell Treatment:

-

Remove culture medium and wash cells with assay buffer.

-

Pre-incubate the cells with a PDE inhibitor in assay buffer for a short period (e.g., 10-15 minutes) to prevent cAMP degradation.

-

Add PSN-375963 at a range of concentrations to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Add the detection reagents provided in the kit to the cell lysates.

-

Incubate as recommended for signal development.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Generate a standard curve using the cAMP standards.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the PSN-375963 concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀.

-

Intracellular Calcium Mobilization Assay

This protocol describes a common method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

-

MIN6c4 cells or other relevant cell line

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

PSN-375963

-

Positive control (e.g., ionomycin (B1663694) or ATP)

-

Fluorescence plate reader with kinetic reading capabilities and preferably with automated injectors

Procedure:

-

Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and culture to confluency.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 45-60 minutes).

-

Wash the cells with assay buffer to remove excess dye.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject PSN-375963 at the desired concentration and immediately begin kinetic measurement of fluorescence changes over time.

-

At the end of the experiment, a positive control can be added to determine the maximal fluorescence response.

-

-

Data Analysis:

-

The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration.

-

Data can be expressed as the peak fluorescence response, the area under the curve, or as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).

-

Conclusion

PSN-375963 is a potent GPR119 agonist that reliably stimulates the Gαs-cAMP signaling pathway. Its effects on intracellular calcium are less direct and appear to differ from those of endogenous GPR119 ligands, highlighting the potential for ligand bias at this receptor. The experimental protocols provided herein offer a foundation for the continued investigation of PSN-375963 and other GPR119 modulators, which are of significant interest in the development of novel therapeutics for metabolic diseases. Further research is warranted to fully elucidate the nuanced effects of synthetic GPR119 agonists on intracellular calcium homeostasis in various cellular contexts.

References

GPR119: A Technical Guide to its Discovery, Deorphanization, and Therapeutic Potential with a Focus on PSN-375963

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). This technical guide provides an in-depth overview of the discovery and deorphanization of GPR119, with a detailed focus on its interaction with endogenous and synthetic ligands, particularly PSN-375963. The document outlines key experimental protocols for studying GPR119 and presents a consolidated view of its signaling pathways and the logical workflow of relevant assays.

Discovery and Deorphanization of GPR119

Initially identified as an orphan receptor, GPR119 was deorphanized when studies revealed its activation by a range of endogenous lipid molecules.[1][2] Key endogenous ligands include lysophosphatidylcholine (B164491) (LPC) and fatty acid amides, with oleoylethanolamide (OEA) being one of the most extensively studied.[1][3][4] The discovery of these endogenous agonists paved the way for understanding the physiological role of GPR119 in glucose homeostasis and metabolism.[5]

GPR119 Signaling Pathway

GPR119 is a Gαs-coupled receptor.[6][7] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6][7] This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, the same pathway stimulates the release of incretin hormones like GLP-1, which in turn potentiates insulin release from the pancreas.[6][8]

GPR119 Signaling Cascade.

Synthetic Ligands: The Case of PSN-375963

The therapeutic potential of GPR119 has driven the development of numerous synthetic agonists. Among these is PSN-375963, a potent GPR119 agonist.[9] Studies have shown that PSN-375963 and other synthetic agonists can effectively stimulate cAMP accumulation and insulin secretion.[3][10] However, it is important to note that some research suggests that synthetic agonists like PSN-375963 may activate GPR119-independent pathways and might not be suitable as highly specific pharmacological tools.[3][10]

Quantitative Data on GPR119 Ligands

The following table summarizes the in vitro activity of various GPR119 agonists, providing a comparative view of their potency.

| Ligand | Assay Type | Cell Line | Parameter | Value |

| PSN-375963 | cAMP Accumulation | Human GPR119 expressing cells | EC50 | 8.4 µM[9] |

| PSN-375963 | cAMP Accumulation | Mouse GPR119 expressing cells | EC50 | 7.9 µM[9] |

| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM[6] |

| AR231453 | Insulin Release | HIT-T15 cells | EC50 | 3.5 nM[6] |

| GSK1292263 | cAMP Accumulation | Human GPR119 expressing cells | pEC50 | 6.9[11] |

| GSK1292263 | cAMP Accumulation | Rat GPR119 expressing cells | pEC50 | 6.7[11] |

| Oleoylethanolamide (OEA) | cAMP Accumulation | MIN6c4 cells | - | Potentiates glucose-stimulated increases[10] |

| Lysophosphatidylcholine (LPC) | cAMP Accumulation | MIN6 cells | - | Activates Gs cascade[12] |

Detailed Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels following GPR119 activation.

Materials:

-

HEK293 cells stably expressing human GPR119.

-

Cell culture medium.

-

Assay buffer.

-

GPR119 agonist (e.g., PSN-375963).

-

Forskolin (positive control).

-

DMSO (vehicle control).

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

-

384-well microplates.

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.

-

Cell Seeding: Seed the cells into 384-well plates.

-

Compound Preparation: Prepare serial dilutions of the GPR119 agonist in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO).[6]

-

Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes).[13]

-

Detection: Add the cAMP detection reagents according to the manufacturer's protocol and incubate as required.

-

Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration. Calculate the EC50 value using a suitable nonlinear regression model.[6]

Experimental Workflow for cAMP Accumulation Assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in an insulin-secreting cell line.

Materials:

-

MIN6 or HIT-T15 cells.

-

96-well plates.

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.

-

Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.8 mM).

-

GPR119 agonist (e.g., PSN-375963).

-

Insulin ELISA kit.

Procedure:

-

Cell Seeding: Seed MIN6 cells into a 96-well plate and culture for 2 days.[6]

-

Cell Washing and Pre-incubation: Wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 30 minutes at 37°C.[6]

-

Compound Preparation: Prepare solutions of the GPR119 agonist at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.[6]

-

Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

-

Incubation: Incubate the plate for 1 hour at 37°C.[6]

-

Supernatant Collection: Collect the supernatants from each well. It is recommended to centrifuge the plate at a low speed (e.g., 800 x g) to pellet any detached cells before transferring the supernatant.[6]

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.[6]

-

Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.[6]

Conclusion

The deorphanization of GPR119 and the subsequent identification of its endogenous and synthetic ligands have established it as a significant target for the development of novel therapeutics for type 2 diabetes and obesity. The dual mechanism of action, involving direct stimulation of insulin secretion and indirect potentiation via incretin release, offers a promising approach to glycemic control. While synthetic agonists like PSN-375963 have shown efficacy, further research is warranted to fully elucidate their signaling mechanisms and ensure target specificity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacology of GPR119 and advance the development of next-generation metabolic therapies.

References

- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]

PSN-375963 as a pharmacological tool to study GPR119 biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis: direct stimulation of glucose-dependent insulin (B600854) secretion and promotion of incretin (B1656795) hormone release, such as glucagon-like peptide-1 (GLP-1).[1][4] The signaling cascade initiated by GPR119 agonism is primarily coupled through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][4]

PSN-375963 is a synthetic agonist developed as a pharmacological tool to investigate the physiological roles of GPR119. This guide provides a comprehensive overview of PSN-375963, including its pharmacological profile, key experimental protocols for its use, and a critical discussion of its utility in studying GPR119 biology.

Pharmacological Profile of PSN-375963

PSN-375963 is recognized as a potent agonist of GPR119. However, it is crucial to note that studies have revealed divergent effects between synthetic agonists like PSN-375963 and endogenous ligands such as oleoylethanolamide (OEA).[5][6][7] This suggests that while PSN-375963 activates GPR119, it may also engage GPR119-independent pathways, a critical consideration for its application as a specific pharmacological tool.[5][6]

Quantitative Data

The following table summarizes the available quantitative data for PSN-375963. It is important to note that while potency (EC50) values are available, comprehensive binding affinity (Ki/Kd) and maximal efficacy (Emax) data for PSN-375963 are not widely reported in the current literature.

| Parameter | Species | Assay System | Value | Reference |

| EC50 | Human | GPR119-mediated signaling | 8.4 µM | [6] |

| EC50 | Mouse | GPR119-mediated signaling | 7.9 µM | [6] |

| Binding Affinity (Ki/Kd) | Not Reported | Not Reported | Not Reported | |

| Maximal Efficacy (Emax) | Not Reported | Not Reported | Not Reported |

GPR119 Signaling Pathways

Activation of GPR119 by an agonist like PSN-375963 initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gαs, which in turn activates adenylyl cyclase to increase intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. In pancreatic β-cells, this pathway potentiates glucose-stimulated insulin secretion, a process that also involves the modulation of ATP-sensitive potassium (KATP) channels and voltage-dependent calcium channels.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of PSN-375963.

Intracellular cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

Materials:

-

HEK293-hGPR119 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

PSN-375963

-

Forskolin (B1673556) (positive control)

-

DMSO (vehicle control)

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

-

384-well microplates

Protocol:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at an appropriate density and culture until they reach 80-90% confluency.

-

Compound Preparation: Prepare serial dilutions of PSN-375963 in assay buffer. Prepare solutions of forskolin (e.g., 10 µM) and a DMSO vehicle control.

-

Pre-incubation: Pre-incubate the cells for 30 minutes at 37°C.

-

Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes) at 37°C.

-

cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the PSN-375963 concentration. Calculate the EC50 value using a non-linear regression model.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the potentiation of insulin secretion by PSN-375963 in an insulin-secreting cell line in a glucose-dependent manner.

Cell Line: MIN6c4 mouse insulinoma cells.

Materials:

-

MIN6c4 cells

-

Cell culture medium (e.g., DMEM with 15% FBS)

-

Krebs-Ringer Bicarbonate Buffer (KRBH)

-

Glucose (for low and high concentration buffers)

-

PSN-375963

-

Insulin ELISA kit

-

96-well plates

Protocol:

-

Cell Seeding: Seed MIN6c4 cells into a 96-well plate and culture for 2-3 days until 70-80% confluent.

-

Pre-incubation: Wash the cells twice with KRBH buffer. Pre-incubate the cells in KRBH buffer with low glucose (e.g., 2.8 mM) for 30 minutes at 37°C.

-

Compound Preparation: Prepare solutions of PSN-375963 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.

-

Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well. It is recommended to centrifuge the plate at a low speed to pellet any detached cells before transferring the supernatant.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Plot the measured insulin concentration against the PSN-375963 concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.

GLP-1 Secretion Assay

This assay is designed to measure the ability of PSN-375963 to stimulate the secretion of GLP-1 from an enteroendocrine cell line.

Cell Line: GLUTag mouse enteroendocrine cells.

Materials:

-

GLUTag cells

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

PSN-375963

-

Positive control (e.g., forskolin/IBMX)

-

DPP-4 inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

-

24-well plates

Protocol:

-

Cell Seeding: Seed GLUTag cells onto pre-coated 24-well plates and culture for 18-24 hours.

-

Pre-incubation: On the day of the experiment, wash the cells and pre-incubate in a glucose-free buffer for 2 hours at 37°C to establish a baseline.

-

Stimulation: Replace the pre-incubation buffer with assay buffer containing PSN-375963 at various concentrations, a positive control, or a vehicle control. A DPP-4 inhibitor should be included in the assay buffer.

-

Incubation: Incubate the cells for 2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant and add a protease inhibitor cocktail. Centrifuge to remove any cell debris.

-

GLP-1 Measurement: Measure the GLP-1 concentration in the supernatants using a specific GLP-1 ELISA kit.

-

Data Analysis: Plot the GLP-1 concentration against the PSN-375963 concentration to determine the dose-dependent effect on GLP-1 secretion.

Discussion: PSN-375963 as a Pharmacological Tool

The utility of PSN-375963 as a pharmacological tool to study GPR119 biology requires careful consideration of its properties.

Advantages:

-

Synthetic Nature: As a synthetic compound, PSN-375963 is readily available and can be produced in high purity, which is advantageous for experimental consistency.

-

Potency: It is a potent activator of GPR119, capable of eliciting downstream signaling events.

Disadvantages and Considerations:

-

Potential for Off-Target Effects: A significant concern is the evidence suggesting that PSN-375963 and other synthetic GPR119 agonists may have effects independent of GPR119.[5][6] This necessitates careful experimental design, including the use of GPR119 knockout models or structurally unrelated GPR119 agonists to confirm that the observed effects are indeed mediated by GPR119.

-

Divergent Signaling: The signaling profile of PSN-375963 can differ from that of endogenous agonists like OEA.[5][6] For instance, conflicting reports on its effects on cAMP in different cell lines highlight the complexity of its pharmacology. Researchers should be cautious about extrapolating findings with PSN-375963 to the physiological roles of endogenous GPR119 ligands without direct comparison.

-

Data Gaps: The lack of publicly available, comprehensive binding affinity and efficacy data for PSN-375963 makes it challenging to fully characterize its pharmacological profile and to compare it directly with other GPR119 agonists.

Conclusion

References

- 1. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells: a comparison to native L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endogenous and synthetic agonists of GPR119 differ in signaling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. | Meso Scale Discovery [mesoscale.com]

Methodological & Application

Application Notes and Protocols for PSN-375963-Mediated Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN-375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[3][4] Its activation leads to the elevation of intracellular cyclic AMP (cAMP), which in turn enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut.[3][4]

These application notes provide a detailed protocol for an in vitro assay to characterize the effect of PSN-375963 on insulin secretion from pancreatic β-cells.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as PSN-375963 initiates a signaling cascade that potentiates insulin secretion. The receptor couples to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in the insulin secretion pathway, ultimately enhancing the exocytosis of insulin-containing granules in a glucose-dependent manner.

Caption: GPR119 signaling cascade in pancreatic β-cells.

Quantitative Data

The potency of PSN-375963 in activating GPR119 and stimulating insulin secretion can be quantified. The half-maximal effective concentration (EC50) is a common metric used to assess the potency of a compound.

| Parameter | Species | Value | Reference |

| GPR119 Activation EC50 | Human | 8.4 µM | [5] |

| GPR119 Activation EC50 | Mouse | 7.9 µM | [5] |

| Insulin Secretion | Rat (RINm5f cells) | 10 µM (at 16 mM glucose) | [6] |

Note on Compound Specificity: It is important to note that some studies suggest that synthetic GPR119 agonists, including PSN-375963, may have divergent effects on insulin secretion and cAMP and could potentially activate GPR119-independent pathways.[1][2] Therefore, results should be interpreted with caution, and the use of appropriate controls is highly recommended.

Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation assay to measure insulin secretion from a pancreatic β-cell line (e.g., MIN6c4 or RINm5f) in response to PSN-375963.

Materials and Reagents

-

Pancreatic β-cell line (e.g., MIN6c4, RINm5f)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing:

-

115 mM NaCl

-

5 mM KCl

-

24 mM NaHCO3

-

2.5 mM CaCl2

-

1 mM MgCl2

-

10 mM HEPES

-

0.1% (w/v) Bovine Serum Albumin (BSA)

-

-

Glucose solutions (prepared in KRBH)

-

Low glucose (e.g., 2.8 mM)

-

High glucose (e.g., 16.7 mM)

-

-

PSN-375963 stock solution (in DMSO)

-

Insulin ELISA kit

-

24-well cell culture plates

Experimental Workflow

Caption: Workflow for the in vitro GSIS assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Maintain the pancreatic β-cell line in the recommended complete culture medium.

-

Seed the cells into a 24-well plate at an appropriate density to reach approximately 80% confluency after 48-72 hours of culture.

-

-

Pre-incubation:

-

On the day of the experiment, gently wash the cells twice with KRBH buffer.

-

Add 500 µL of KRBH buffer containing low glucose (e.g., 2.8 mM) to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow the cells to equilibrate.

-

-

Stimulation:

-

Prepare fresh KRBH solutions containing:

-

Low glucose (2.8 mM) as a basal control.

-

High glucose (16.7 mM) as a positive control.

-

Low glucose + various concentrations of PSN-375963.

-

High glucose + various concentrations of PSN-375963.

-

Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

-

Carefully remove the pre-incubation buffer from the wells.

-

Add 500 µL of the respective stimulation buffers to the appropriate wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

-

-

Sample Collection and Analysis:

-

After the incubation period, carefully collect the supernatant from each well without disturbing the cell layer.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

The results can be expressed as the amount of insulin secreted per well or normalized to the total protein content or cell number.

-

Data Analysis and Interpretation

The data should be analyzed to determine the effect of PSN-375963 on insulin secretion under both low and high glucose conditions. A dose-response curve can be generated by plotting the insulin concentration against the log concentration of PSN-375963 in the presence of high glucose. From this curve, the EC50 value can be calculated to determine the potency of the compound. The results should demonstrate a glucose-dependent effect, with PSN-375963 significantly potentiating insulin secretion primarily in the presence of high glucose concentrations.

By following this detailed protocol, researchers can effectively evaluate the in vitro activity of PSN-375963 and other GPR119 agonists on insulin secretion, contributing to the development of novel therapeutics for type 2 diabetes.

References

- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring cAMP Production with PSN-375963

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN-375963 is a potent agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by an agonist like PSN-375963 stimulates the Gαs signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This elevation in cAMP ultimately results in glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[3][5] Therefore, the accurate measurement of cAMP production in response to PSN-375963 is crucial for characterizing its pharmacological activity and exploring its therapeutic potential.